molecular formula C9H6N2O3 B1414747 3-(1,2,4-Oxadiazol-3-yl)benzoic acid CAS No. 912577-30-1

3-(1,2,4-Oxadiazol-3-yl)benzoic acid

Cat. No. B1414747
CAS RN: 912577-30-1
M. Wt: 190.16 g/mol
InChI Key: NZZZFWKBYIYYQN-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-3-yl)benzoic acid is a compound that contains a heterocyclic scaffold with nitrogen and oxygen atoms . It is related to the compound 3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, which has been used in the treatment, prevention, or management of diseases ameliorated by modulation of premature translation termination or nonsense-mediated mRNA decay .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including this compound, has been a topic of interest due to their potential as anti-infective agents . One method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another approach involves the selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as single-crystal X-ray diffraction (XRD) . The compound has an empirical formula of C10H8N2O3 and a molecular weight of 204.18 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its form as a solid . Its InChI string is Cc1nc(no1)-c2cccc(c2)C(O)=O .

Scientific Research Applications

Synthesis Methodology

  • Effective Synthesis Methods : 3-(1,2,4-Oxadiazol-3-yl)benzoic acid has been synthesized using innovative methods like thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This process involves interaction with 1,1'-carbonyldiimidazole (CDI) and base-promoted cycle opening, yielding high total yields of 90% (Tkachuk et al., 2020).

Chemical Synthesis Advancements

  • New Approaches to Synthesis : Advances in the synthesis of 1,2,4-oxadiazole benzoic acids have been developed, such as selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen in the presence of cobalt acetate catalytic systems. This process is notable for its efficiency and higher yields compared to previous methods (Krasouskaya et al., 2015).

Solid-Phase Synthesis Techniques

  • Solid-Phase Synthesis : Another significant application is the solid-phase synthesis of 1,2,4-oxadiazoles, where benzoic acids bound to Wang linker on polystyrene resin are activated to react with N-hydroxyamidines. This technique provides a streamlined method for synthesizing 1,2,4-oxadiazoles at elevated temperatures (Sams & Lau, 1999).

Material Science and Liquid Crystals

  • Mesogenic Materials and Liquid Crystals : In material science, 1,2,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behaviors. Studies indicate that these compounds exhibit monotropic nematic phases, relevant for applications in liquid crystal technology (Ali & Tomi, 2018).

Plant Growth Regulation

  • Plant Growth Regulation : Additionally, 1,2,4-oxadiazole benzoic acid derivatives have been investigated as synthetic plant growth regulators. The preparation of such compounds and their potential impact on plant growth represent a significant area of agricultural chemistry (Harris & Huppatz, 1978).

Medicinal Chemistry Applications

  • Medicinal Chemistry : These compounds also play a critical role in medicinal chemistry. For instance, the one-pot synthesis of 3,5-diaryl substituted 1,2,4-oxadiazoles using gem-dibromomethylarenes indicates their potential in the synthesis of molecules for medicinal and material chemistry importance (Vinaya et al., 2019).

Corrosion Inhibition Studies

  • Corrosion Inhibition : 1,2,4-Oxadiazole derivatives have been studied for their corrosion inhibition properties in mild steel, indicating their utility in industrial applications. These studies encompass gravimetric, electrochemical, and SEM methods, highlighting their protective layer formation and mixed-type behavior (Ammal et al., 2018).

Supramolecular Chemistry

  • Supramolecular Complex Formation : The binding interactions of 1,2,4-oxadiazol-5-ones, a class of bioisosteric replacements for carboxylic acids, with imidazoline bases in supramolecular complexes have been demonstrated. Such interactions are significant in the development of novel supramolecular architectures (Reichert et al., 2001).

Liquid Crystalline Complexes

  • Liquid Crystalline Complexes : Research has also been conducted on supramolecular liquid crystalline complexes formed from binary mixtures of 1,2,4-oxadiazole derivatives with various carboxylic acids. These complexes exhibit unique liquid crystalline properties, expanding the potential applications in advanced material sciences (Parra et al., 2005).

Future Directions

The future directions for research on 3-(1,2,4-Oxadiazol-3-yl)benzoic acid could involve further exploration of its potential as an anti-infective agent . Additionally, new methods of obtaining complex structures containing oxadiazole rings are being sought .

Biochemical Analysis

Biochemical Properties

3-(1,2,4-Oxadiazol-3-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases and cathepsin K, which are involved in cell signaling and bone resorption, respectively . The interaction with tyrosine kinases can modulate cell signaling pathways, leading to altered cellular responses. Additionally, this compound has been found to bind to proteins involved in gene expression regulation, affecting transcriptional activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can inhibit the proliferation of cancer cells by downregulating cyclin-dependent kinases and upregulating tumor suppressor genes . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits tyrosine kinases by binding to their active sites, preventing phosphorylation of downstream targets . Additionally, it can activate transcription factors by binding to regulatory proteins, thereby modulating gene expression . These interactions underscore the compound’s versatility in influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its biological activity over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings indicate a threshold effect, where the therapeutic benefits of this compound are maximized at optimal dosages, while adverse effects are minimized. Careful dosage optimization is crucial for its safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are further processed and excreted . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, affecting its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to specific subcellular compartments . These localization patterns are essential for its ability to modulate cellular processes, including gene expression and enzyme activity.

properties

IUPAC Name

3-(1,2,4-oxadiazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-2-6(4-7)8-10-5-14-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZZFWKBYIYYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912577-30-1
Record name 3-(1,2,4-oxadiazol-3-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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